![molecular formula C6H4BrFO2 B574072 3-Bromo-6-fluorobenzene-1,2-diol CAS No. 186589-83-3](/img/structure/B574072.png)
3-Bromo-6-fluorobenzene-1,2-diol
Overview
Description
3-Bromo-6-fluorobenzene-1,2-diol is a chemical compound with the CAS Number: 186589-83-3 . It has a molecular weight of 207 and its IUPAC name is 3-bromo-6-fluorobenzene-1,2-diol . The compound is typically in the form of a yellow to brown liquid .
Synthesis Analysis
The synthesis of 3-Bromo-6-fluorobenzene-1,2-diol could potentially involve electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-fluorobenzene-1,2-diol is represented by the linear formula C6H4BrFO2 . The InChI Code for this compound is 1S/C6H4BrFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H .Physical And Chemical Properties Analysis
3-Bromo-6-fluorobenzene-1,2-diol is a yellow to brown liquid . Its molecular weight is 207 , and its linear formula is C6H4BrFO2 .Scientific Research Applications
Organometallic Chemistry : Fluorobenzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), are used as solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly bind to metal centres. This property allows them to be used as non-coordinating solvents or readily displaced ligands in organometallic reactions (Pike, Crimmin, & Chaplin, 2017).
Electrophilic Ipso Substitution : Fluorobenzenes can undergo electrophilic ipso substitution. For example, bromodesilylation of difluorophenyltrimethylsilanes leads to bromodifluorobenzenes. This process shows that ipso desilylation in the fluoroaromatic series follows a pattern similar to that in hydrocarbon analogues, indicating a potential pathway for modifying compounds like 3-Bromo-6-fluorobenzene-1,2-diol (Coe, Stuart, & Moody, 1998).
Electrochemical Fluorination : Halobenzenes, including fluorobenzenes, can be fluorinated electrochemically. The process involves cathodic dehalogeno-defluorination and leads to the formation of various fluorinated compounds (Horio et al., 1996).
Spectroscopic Studies : Compounds like 1-bromo-3-fluorobenzene have been studied using FT-IR, FT-Raman, and UV spectroscopy to understand the influence of halogen atoms on the geometry of benzene and its vibrational modes (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Photofragmentation Studies : Ultraviolet photodissociation studies of compounds like 1-bromo-3-fluorobenzene provide insights into the effects of halogen substitution on the energy distribution and photofragmentation mechanisms (Gu et al., 2001).
properties
IUPAC Name |
3-bromo-6-fluorobenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNIPXAMGPMTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667134 | |
Record name | 3-Bromo-6-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186589-83-3 | |
Record name | 3-Bromo-6-fluorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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